4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
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Overview
Description
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide. The reaction mixture is stirred at low temperatures (0-5°C) and monitored by thin layer chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as histone deacetylases, which play a critical role in gene expression regulation. The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
- 1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone
Uniqueness
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is unique due to its combination of a quinoline core with an oxadiazole ring and a fluorophenyl group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C18H12FN3O |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H12FN3O/c1-11-10-15(14-4-2-3-5-16(14)20-11)17-21-18(23-22-17)12-6-8-13(19)9-7-12/h2-10H,1H3 |
InChI Key |
IGVFAENQBFYCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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